molecular formula C17H15F3N2O3S B2377179 (4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone CAS No. 484049-20-9

(4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone

Cat. No.: B2377179
CAS No.: 484049-20-9
M. Wt: 384.37
InChI Key: UYKNNKSISDKNSQ-UHFFFAOYSA-N
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Description

(4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a thioxo group, and a furan ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone typically involves multiple steps:

    Formation of the hexahydropyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the furan ring: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final assembly:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thioxo groups, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the thioxo group, converting it into a thiol or sulfide.

    Substitution: The furan and phenyl rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the thioxo group can produce a thiol.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound’s unique chemical properties could make it useful in the development of new materials, catalysts, or pharmaceuticals.

Mechanism of Action

The mechanism by which (4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxy-6-(5-methylfuran-2-yl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone: Similar structure but with an oxo group instead of a thioxo group.

    (4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(methyl)hexahydropyrimidin-5-yl)(phenyl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (4-Hydroxy-6-(5-methylfuran-2-yl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl)(phenyl)methanone makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as solubility and stability.

Properties

IUPAC Name

[4-hydroxy-6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c1-9-7-8-11(25-9)13-12(14(23)10-5-3-2-4-6-10)16(24,17(18,19)20)22-15(26)21-13/h2-8,12-13,24H,1H3,(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKNNKSISDKNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(C(NC(=S)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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